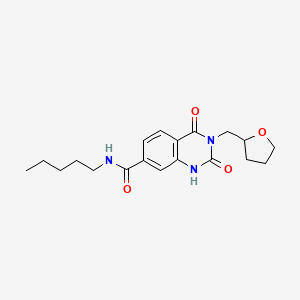

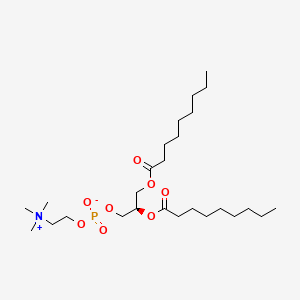

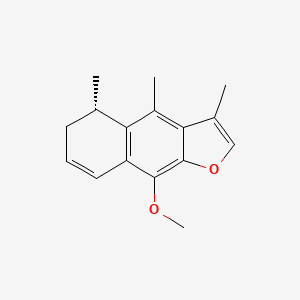

![molecular formula C22H23NS B1230480 (1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27574-24-9](/img/structure/B1230480.png)

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tropatepine is a chemical compound that belongs to the class of tropane alkaloids. It is a synthetic derivative of cocaine and has been extensively studied for its potential use in scientific research. Tropatepine is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Applications De Recherche Scientifique

Metabolic and Kinetic Studies

Tropatepine has been investigated for its metabolism and pharmacokinetics. A study by Arnoux et al. (1986) developed a method for determining tropatepine and its metabolites in biological fluids, contributing to understanding its metabolic pathways and pharmacokinetics in rats and humans. This research aids in comprehending how the drug is metabolized and utilized in the body, which is crucial for its application in various medical conditions (Arnoux, Placidi, Aubert, & Cano, 1986).

Parkinsonian Symptomatology

Studies have explored the efficacy of tropatepine in treating Parkinson's disease and post-neuroleptic syndromes. Brion (1982) observed significant improvement in symptoms like tremor and akinesia in a majority of cases treated with tropatepine, highlighting its potential as a therapeutic agent for Parkinsonian symptoms (Brion, 1982).

Antiparkinson Activity

Lambert et al. (1976) conducted a study on 218 patients, showing that tropatepine hydrochloride has notable antiparkinson activity, particularly against neuroleptic-induced extrapyramidal syndrome. This suggests its utility in treating symptoms associated with Parkinson's disease and similar neurological disorders (Lambert, Dachary, Marie, Oulès, Pagot, Sales, & Vauterin, 1976).

Plasma Pharmacokinetics in Healthy Volunteers

Bun et al. (1997) reported on the plasma pharmacokinetics of tropatepine, providing essential data on how the drug behaves in the human body after administration. This information is vital for optimizing dosage and administration schedules for therapeutic use (Bun, Monjanel- Mouterde, Audebert, Vincent du Laurier, Durand, & Cano, 1997).

Correction of Neuroleptic Impregnation Syndrome

A study by Vauterin and Veillon (1975) demonstrated the effectiveness of tropatepine hydrochloride in correcting extrapyramidal effects induced by neuroleptics in acute psychotic states. This further supports its role in managing neurological side effects in psychiatric treatment (Vauterin & Veillon, 1975).

Anticholinergic Drug Impact on Psychosis

Jaussaud et al. (2020) highlighted that at high doses, anticholinergic treatments like tropatepine might exacerbate psychotic episodes. This study underscores the importance of careful dosing and monitoring when using tropatepine, particularly in psychiatric contexts (Jaussaud, Lebain, Tessiot, Dollfus, & Madigand, 2020).

Method for Determining Tropatepine in Biological Fluids

Arnoux and Cano (1985) developed a chromatographic method to determine tropatepine in plasma and urine, contributing to the analytical tools necessary for clinical and pharmacological studies involving tropatepine (Arnoux & Cano, 1985).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tropatepine involves the condensation of tropinone with benzyl cyanide followed by reduction and subsequent esterification.", "Starting Materials": [ "Tropinone", "Benzyl cyanide", "Sodium borohydride", "Methanol", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Tropinone is reacted with benzyl cyanide in the presence of sulfuric acid to form tropatepine intermediate.", "Step 2: The intermediate is reduced using sodium borohydride in methanol to form tropatepine alcohol.", "Step 3: The alcohol is esterified using ethanol and sulfuric acid to form Tropatepine." ] } | |

Numéro CAS |

27574-24-9 |

Formule moléculaire |

C22H23NS |

Poids moléculaire |

333.5 g/mol |

Nom IUPAC |

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1 |

Clé InChI |

JOQKFRLFXDPXHX-ROUUACIJSA-N |

SMILES isomérique |

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

SMILES canonique |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

Autres numéros CAS |

27574-24-9 |

Synonymes |

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane Lepticur tropatepine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

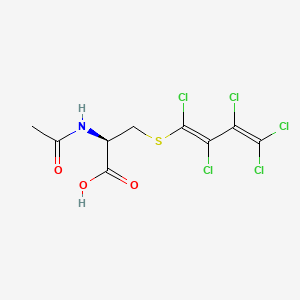

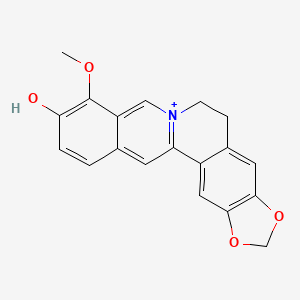

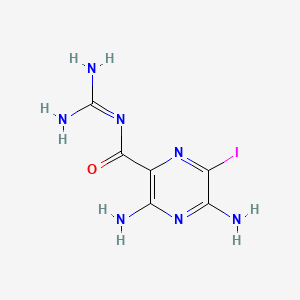

![Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)

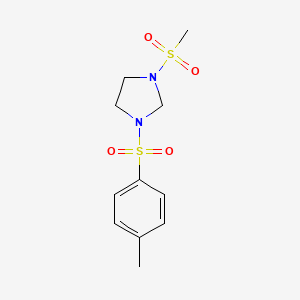

![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)